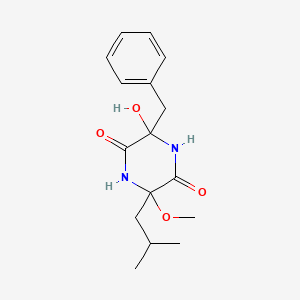

![molecular formula C18H16ClN3O2S2 B2841864 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 895474-80-3](/img/structure/B2841864.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

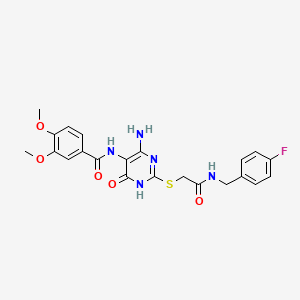

“N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide” is a complex organic compound. It likely contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . The compound also seems to have an acetamide group and a propanamide group attached to the benzo[d]thiazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary amines, carbon disulfide, and alpha-halogenoketones . In some cases, meta-chloroperbenzoic acid can replace hydrogen peroxide in acetic acid for the oxidation of thiazolethiones into thiazoliums .Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzo[d]thiazole ring with various substituents . The exact structure would depend on the specific substituents and their positions on the ring .Chemical Reactions Analysis

Benzo[d]thiazole compounds can participate in a variety of chemical reactions. For example, they can act as reactants or reaction intermediates for affording various fused heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. For example, the refractive index of a similar compound, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide, is predicted to be 1.707 .Aplicaciones Científicas De Investigación

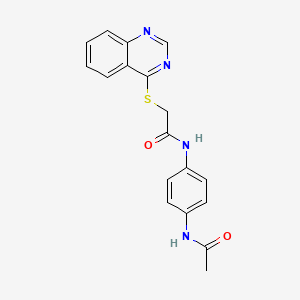

- Isoxazole derivatives of this compound were synthesized and evaluated for their cytotoxicity. They exhibited anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 .

- Notably, one of the promising compounds induced G2/M cell cycle arrest and significantly increased p53 levels in Colo205 cells. The altered balance of mitochondrial proteins (Bcl-2 and Bax) led to apoptosis via caspase expression .

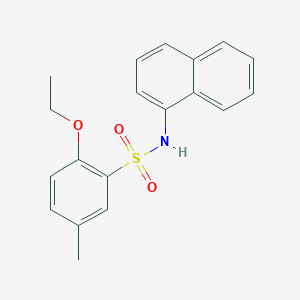

- The N-(thiazol-2-yl)piperidine-2,6-dione derivatives, which include this compound, were synthesized and characterized. Two out of the five newly synthesized compounds displayed strong nonlinear optical (NLO) properties .

Anti-Cancer Activity

Nonlinear Optical Properties

Cocrystal Formation

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on further exploring the synthesis, properties, and potential applications of such compounds. For example, new synthetic methodologies could be developed, and the compounds could be evaluated for their potential use in various applications, such as in the treatment of cancer .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-11(23)20-13-4-7-15-16(10-13)26-18(21-15)22-17(24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAIOVGRUKMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2841781.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)

![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841791.png)

![Diethyl 5-[[2-[[4-(2,3-dimethylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2841792.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B2841793.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)

![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)

![3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2841804.png)